REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[I:17][CH2:18][I:19].[K+:24].[K+:25].[OH2:26].[OH:1][c:2]1[c:3]([C:4](=[O:5])[c:6]2[c:7]([OH:12])[cH:8][cH:9][cH:10][cH:11]2)[cH:13][cH:14][cH:15][cH:16]1>>[O:1]1[c:2]2[c:3]([cH:13][cH:14][cH:15][cH:16]2)[C:4](=[O:5])[c:6]2[c:7]([cH:8][cH:9][cH:10][cH:11]2)[O:12][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ICI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccccc1O)c1ccccc1O
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2OCOc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |